4-(2-Hydroxyphenyl)piperidin-4-ol
Overview
Description
4-(2-Hydroxyphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxyphenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different pharmacological properties and applications .
Scientific Research Applications
4-(2-Hydroxyphenyl)piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the CCR5 receptor, which is involved in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus and potentially serve as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidin-4-ol: A piperidine derivative with a hydroxy group at the fourth position.
2-Hydroxyphenylpiperidine: A compound with a hydroxyphenyl group attached to the piperidine ring.
Uniqueness
4-(2-Hydroxyphenyl)piperidin-4-ol is unique due to the presence of both a hydroxyphenyl group and a piperidin-4-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQQXHUIXTRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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